Bicyclo[6.1.0]nonane-9-carboxylic acid
Description
Bicyclo[6.1.0]nonane-9-carboxylic acid and its derivatives are recognized for their utility as intermediates in the synthesis of more complex molecules. The presence of a strained bicyclic core makes this compound a valuable subject for studies in reaction mechanisms and synthetic methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[6.1.0]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKCHICEVHGMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(C2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of Bicyclo 6.1.0 Nonane 9 Carboxylic Acid
Reactions Involving the Cyclopropane (B1198618) Moiety
The significant ring strain within the bicyclo[6.1.0]nonane skeleton, which combines an eight-membered ring and a three-membered cyclopropane ring, is a primary driver for its chemical reactivity. This strain makes the molecule prone to reactions that involve the cleavage of the cyclopropane bonds, leading to a variety of cyclic and acyclic structures.
Ring Opening Reactions (e.g., Electrophilic, Nucleophilic, Radical-Mediated)
The cyclopropane ring in bicyclo[6.1.0]nonane derivatives is susceptible to cleavage under various conditions, including electrophilic, nucleophilic, and radical-mediated pathways.
Electrophilic Ring Opening: The strained C-C bonds of the cyclopropane can act as a nucleophile, attacking electrophiles. This process typically initiates with protonation or interaction with a Lewis acid, forming a carbocation intermediate that is then captured by a nucleophile. evitachem.com For instance, acid hydrolysis can proceed through a stepwise protonation and nucleophilic attack sequence. In related systems like 9-oxabicyclo[6.1.0]non-4-ene, intramolecular bromonium ion-assisted epoxide ring-opening occurs with N-bromosuccinimide, leading to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers after capture by external nucleophiles like carboxylic acids or alcohols. researchgate.net
Nucleophilic Ring Opening: While less common for simple cyclopropanes, ring opening can be facilitated by strong nucleophiles, particularly if the ring is activated by electron-withdrawing groups. In related aziridine (B145994) systems, which are nitrogen analogs of epoxides, ring-opening with nucleophiles such as alcohols, carboxylic acids, and sodium iodide has been demonstrated to occur with high regio- and stereoselectivity. acs.org
Radical-Mediated Ring Opening: The thermal decomposition of bis-(trans-bicyclo[6.1.0]nonane-9-carbonyl) peroxide, generated from the corresponding carboxylic acid, produces cyclopropyl (B3062369) radicals. psu.edu The study of these radicals provides insight into the stereochemistry of their rearrangement to allyl radicals, indicating a preference for a disrotatory opening mechanism. psu.edu
Thermal and Photochemical Rearrangements of the Bicyclo[6.1.0]nonane System
The release of ring strain provides a potent thermodynamic driving force for thermal and photochemical rearrangements of the bicyclo[6.1.0]nonane system.
Thermal Rearrangements: Heating bicyclo[6.1.0]nonane derivatives can induce isomerization and rearrangement. For example, the thermal rearrangement of bicyclo[6.1.0]nonadien-2,4 has been studied as a reversible, intramolecular ene reaction. acs.org Computational and experimental studies on bicyclo[6.1.0]nona-2,4,6-triene (BCN) show that its thermal rearrangements, such as ring-walks, are pericyclic reactions that proceed with a strong preference for inversion of configuration at the migrating carbon atom. nih.gov
Photochemical Rearrangements: Irradiation can also promote transformations of the bicyclic system. Photochemical [2+2] cycloadditions are an effective route to related tricyclic structures. smolecule.com The photochemical rearrangement of related bicyclic systems, such as the di-π-methane rearrangement, can yield vinylcyclopropane (B126155) moieties, which are characteristic features of some bicyclo[6.1.0]nonane derivatives.
| Rearrangement Type | Conditions | Key Findings |
| Thermal | Heating | Can proceed via pericyclic pathways with specific stereochemical outcomes (e.g., inversion of configuration). nih.gov |
| Photochemical | UV Irradiation | Can lead to complex product mixtures and alternative bicyclic or tricyclic systems. smolecule.com |
Transition Metal-Catalyzed Transformations of the Cyclopropane Ring
Transition metals can catalyze a variety of transformations involving the cyclopropane ring, often leading to the formation of larger ring systems or annulated products.
Rhodium and Copper Catalysis: Rhodium catalysts like Rh₂(OAc)₄ are used in the cyclopropanation of alkenes to form the bicyclo[6.1.0]nonane skeleton. An enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids has been developed using an intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates as a key step. acs.orgacs.org
Lewis Acid-Promoted Alkylation: A strategy to assemble enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids involves a Me₂AlOTf-promoted intramolecular Friedel−Crafts alkylation. acs.orgacs.orgacs.org In this approach, a 3-oxabicyclo[3.1.0]hexan-2-one precursor, bearing a tethered π-nucleophile, undergoes cyclization to form the eight-membered carbocyclic core of the bicyclo[6.1.0]nonane system in high yield. acs.orgacs.org
Hydroformylation: In related bicyclic systems, transition metals from Group VIII of the periodic table, such as rhodium and cobalt, are used as catalysts for hydroformylation reactions. google.comgoogle.com This process adds a formyl group and hydrogen across a double bond and could be applied to unsaturated bicyclo[6.1.0]nonane precursors. google.comgoogle.com
| Catalyst System | Reaction Type | Product |
| Rh(II) catalysts | Intramolecular Cyclopropanation | 3-Oxabicyclo[3.1.0]hexan-2-one precursors. acs.orgacs.org |
| Me₂AlOTf | Intramolecular Friedel-Crafts Alkylation | Enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acid derivatives. acs.orgacs.org |
| Group VIII Metals (e.g., Rh, Co) | Hydroformylation | Formylated bicyclic compounds. google.comgoogle.com |
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group at the C-9 position is a versatile functional handle for a wide array of chemical modifications, including derivatization into esters and amides, as well as reduction and oxidation reactions.
Derivatization to Esters, Amides, and Anhydrides
The carboxylic acid can be readily converted into a variety of derivatives, which is particularly useful for applications in chemical biology and materials science.
Esters: The synthesis of ethyl bicyclo[6.1.0]nonane-9-carboxylate can be achieved through the esterification of the parent carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. smolecule.com Methyl esters have also been prepared by treating the crude carboxylic acid with diazomethane (B1218177) (TMSCHN₂), which simplifies purification. acs.org
Amides: Amide bond formation is a key reaction for this compound, especially for its alkyne-containing analogue (BCN acid) used in bioorthogonal chemistry. rsc.orgnih.gov The carboxylic acid can be activated, for example with N-Hydroxysuccinimide (NHS) and EDC hydrochloride, to form an active NHS-ester, which then readily reacts with amines to form stable amide linkages. nih.gov This method has been shown to produce more stable derivatives compared to the carbamates formed from the corresponding BCN alcohol. rsc.orgnih.govresearchgate.net
Anhydrides: The carboxylic acid can be condensed with hydrogen peroxide using dicyclohexylcarbodiimide (B1669883) to form the corresponding bis-(trans-bicyclo[6.1.0]nonane-9-carbonyl) peroxide, a type of diacyl peroxide which is a derivative of an anhydride. psu.edu
| Derivative | Reagents | Key Features |
| Methyl Ester | TMSCHN₂ | Simplifies purification of the bicyclic product. acs.org |
| Ethyl Ester | Ethanol, Acid Catalyst | Standard esterification procedure. psu.edusmolecule.com |
| Amide | EDC, NHS, Amine | Forms highly stable linkages; crucial for bioconjugation. nih.govnih.gov |
| Diacyl Peroxide | Hydrogen Peroxide, Dicyclohexylcarbodiimide | Used to generate cyclopropyl radicals for mechanistic studies. psu.edu |
Reduction and Oxidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be reduced to alcohols or aldehydes, and related functional groups can be oxidized to form the carboxylic acid.
Reduction: The carboxylic acid and its ester derivatives can be reduced. For example, ester derivatives have been reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). acs.org The ester can also be fully reduced to the primary alcohol using strong reducing agents like lithium aluminium hydride (LiAlH₄). rsc.org
Oxidation: The synthesis of bicyclo[6.1.0]non-4-yn-9-yl carboxylic acid (an unsaturated analogue) has been achieved by the oxidation of the corresponding primary alcohol, bicyclo[6.1.0]non-4-yn-9-ylmethanol. nih.gov Jones reagent proved to be an effective oxidizing agent for this transformation, delivering the pure carboxylic acid in excellent yield without causing decomposition of the strained cyclopropyl ring. nih.gov
| Transformation | Reagents | Starting Material | Product |
| Reduction | DIBAL-H | Ester | Aldehyde. acs.org |
| Reduction | LiAlH₄ | Ester | Primary Alcohol. rsc.org |
| Oxidation | Jones Reagent | Primary Alcohol | Carboxylic Acid. nih.gov |
Coupling and Condensation Reactions Utilizing this compound
The carboxylic acid functionality of this compound serves as a versatile handle for a variety of coupling and condensation reactions, enabling the formation of amides, esters, and other derivatives. These transformations are crucial for the incorporation of the bicyclo[6.1.0]nonane scaffold into larger and more complex molecular architectures, including for applications in bioorthogonal chemistry. rsc.orgnih.gov
A notable application is the formation of amide bonds. For instance, the closely related bicyclo[6.1.0]non-4-yne-9-carboxylic acid has been successfully coupled with amines to produce stable amide derivatives. rsc.orgresearchgate.net This facile functionalization highlights the utility of the carboxylic acid group in forming robust linkages. While direct palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions on the saturated bicyclo[6.1.0]nonane system are not extensively documented in the readily available literature, the principles of these reactions are well-established for a wide range of substrates. libretexts.orgwikipedia.orgorganic-chemistry.org The functionalization of related bicyclic systems often involves the introduction of unsaturation or a leaving group to enable such transformations. ethz.chchemrxiv.org
The esterification of this compound and its derivatives is a fundamental transformation, often employed in synthetic sequences. For example, the synthesis of precursors for bioorthogonal reagents involves the hydrolysis of the corresponding ethyl ester to the carboxylic acid. nih.gov This reaction can be performed under conditions that also allow for the epimerization of the stereocenter at the 9-position, leading to the thermodynamically more stable anti-isomer. nih.gov
| Reaction Type | Reactants | Reagents and Conditions | Product | Yield | Reference |
| Amide Coupling | Bicyclo[6.1.0]non-4-yne-9-carboxylic acid, Aminodiol linker | EDCI, HOBt, NMP | Amide derivative | Not specified | acs.org |
| Ester Hydrolysis and Epimerization | syn/anti mixture of Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Potassium tert-butoxide, H₂O, Diethyl ether | anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Not specified | nih.gov |
Chemo-, Regio-, and Stereoselective Aspects of this compound Reactions
The stereochemical and regiochemical outcomes of reactions involving this compound are of significant interest due to the presence of multiple stereocenters and the strained nature of the bicyclic system. Research in this area has focused on controlling the stereoselectivity of synthetic routes to access specific isomers of the title compound and its derivatives.
A significant achievement in the stereoselective synthesis of this compound derivatives involves an intramolecular Friedel-Crafts alkylation. acs.orgacs.orgdocumentsdelivered.com This strategy allows for the rapid assembly of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids. acs.orgacs.org The process begins with the enantioselective synthesis of a 3-oxabicyclo[3.1.0]hexan-2-one precursor bearing a tethered π-nucleophile. acs.orgacs.org A Lewis acid, such as dimethylaluminum triflate (Me₂AlOTf), then promotes an intramolecular Friedel-Crafts-type cyclization, leading to the formation of the eight-membered ring and the bicyclo[6.1.0]nonane core with high diastereoselectivity. acs.orgacs.org This method has been shown to be effective for the synthesis of various carbo- and heterocyclic carboxylic acids. acs.org
The stereoselectivity of the initial cyclopropanation step to form the bicyclo[6.1.0]nonane ring system is also a critical aspect. The choice of catalyst can influence the syn/anti ratio of the resulting cyclopropane. For example, rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) catalyzed cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate yields a nearly 1:1 mixture of syn- and anti-isomers. nih.govnih.gov In contrast, the use of a chiral rhodium catalyst, such as Rh₂(S-BHTL)₄, can provide a moderate preference for the syn-isomer. nih.gov As mentioned previously, the stereochemical outcome can also be controlled during subsequent reactions, such as ester hydrolysis under epimerizing conditions, which favors the formation of the more stable anti-carboxylic acid. nih.gov
| Reaction | Substrate | Catalyst/Reagent | Key Feature | Product | Diastereomeric/Enantiomeric Excess | Reference |
| Intramolecular Friedel-Crafts Alkylation | 3-Oxabicyclo[3.1.0]hexan-2-one with tethered arene | Me₂AlOTf | Enantioselective synthesis | Enantiomerically pure this compound derivative | High | acs.orgacs.org |
| Cyclopropanation | 1,5-Cyclooctadiene, Ethyl diazoacetate | Rh₂(OAc)₄ | Poor diastereoselectivity | syn/anti mixture of Ethyl bicyclo[6.1.0]nonane-9-carboxylate | ~1:1 | nih.govnih.gov |
| Cyclopropanation | 1,5-Cyclooctadiene, Ethyl diazoacetate | Rh₂(S-BHTL)₄ | Moderate syn-selectivity | syn-Ethyl bicyclo[6.1.0]nonane-9-carboxylate | 79:21 (syn:anti) | nih.gov |
Multi-Component and Cascade Reactions Involving the this compound Scaffold
The strained bicyclo[6.1.0]nonane framework is a potential substrate for cascade reactions, where a single transformation triggers a sequence of subsequent bond-forming or bond-breaking events. Such reactions can rapidly build molecular complexity from relatively simple starting materials. 20.210.105 Ring-opening of the cyclopropane ring is a common initiating step in these cascades. acs.org
While specific multi-component reactions (MCRs) directly employing this compound are not extensively reported, the principles of MCRs have been applied to the synthesis of other cyclopropane-containing molecules. mdpi.com For instance, the Ugi four-component reaction has been utilized with components that can lead to cyclopropane-containing products. mdpi.com
Cascade reactions involving bicyclic systems often exploit the release of ring strain. For example, the mechanochemical activation of a dichlorocyclopropane fused to a bicyclo[6.1.0]nonane derivative can initiate a reaction cascade. nih.gov Furthermore, epoxide-opening cascades have been postulated in the biosynthesis and synthetic routes towards polyether natural products, some of which feature bicyclic systems that can be conceptually related to the bicyclo[6.1.0]nonane structure. nih.gov These examples suggest the potential for developing novel cascade reactions starting from this compound and its derivatives, likely initiated by the activation of the carboxylic acid or the strained cyclopropane ring.
Mechanistic Investigations and Reaction Pathway Elucidation for Bicyclo 6.1.0 Nonane 9 Carboxylic Acid
Elucidation of Cyclopropane (B1198618) Ring Transformation Mechanisms
The core of bicyclo[6.t56y7u8i9o0p;'.1.0]nonane's reactivity lies in its strained cyclopropane ring. This strain makes the molecule susceptible to various rearrangement reactions, often involving the cleavage of one or more bonds within the cyclopropane moiety. These transformations serve as pathways to other cyclic and acyclic structures and can be initiated by thermal, acidic, or basic conditions, or through the formation of reactive intermediates on the ring.
One of the primary methods for synthesizing the bicyclo[6.1.0]nonane framework is the cyclopropanation of cyclooctene (B146475) and its derivatives. The choice of the cyclopropanating agent and reaction conditions is critical for achieving the desired stereochemistry. A classic method is the Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. This reagent typically delivers the cyclopropane ring to the less hindered face of the double bond.
Transition metal-catalyzed cyclopropanations provide a versatile alternative. Catalysts based on rhodium, copper, and palladium can decompose diazo compounds, such as ethyl diazoacetate, to generate a metal carbene intermediate. rsc.org This intermediate then undergoes a [2+1] cycloaddition with a cyclooctene substrate. rsc.org For instance, intramolecular [2+1] cycloaddition using a rhodium catalyst can produce the cyclopropanation product with high diastereoselectivity, which is attributed to steric hindrance. rsc.org
The inherent strain also makes derivatives of the bicyclo[6.1.0]nonane skeleton highly reactive in pericyclic reactions. These reactions are driven by the release of ring strain and proceed through a concerted mechanism involving a cyclic transition state, governed by orbital symmetry principles.
Furthermore, substitution reactions on the cyclopropane ring can occur through multi-step processes. thieme-connect.de These may involve the base-induced generation of cyclopropyl (B3062369) anions quenched by an electrophile, or the formation of cyclopropenes under basic conditions which are then trapped by a nucleophile. thieme-connect.de
Kinetics and Thermodynamics of Bicyclo[6.1.0]nonane-9-carboxylic Acid Reactions
While specific kinetic and thermodynamic studies focused solely on this compound are not extensively detailed in the provided results, general principles of cyclopropane reactivity and reaction thermodynamics can be applied. The significant ring strain in the bicyclo[6.1.0]nonane system is a major thermodynamic driving force for ring-opening and rearrangement reactions.
The table below summarizes key synthetic transformations involving bicyclo[6.1.0]nonane derivatives and highlights the reaction types and yields, which are indirectly related to the kinetics and thermodynamics of the processes.
| Precursor | Reagents | Product | Reaction Type | Yield |
| 1,5-Cyclooctadiene (B75094) | Ethyldiazoacetate, Rh₂(OAc)₄ | anti-Bicyclo[6.1.0]nonyne carboxylic acid | Cyclopropanation, subsequent steps | 32% (overall) |
| (Z)-allylic alcohols | Diazoacetates, Rh(II) catalyst, Me₂AlOTf | Enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids | Intramolecular cyclopropanation, Friedel-Crafts alkylation | High yields |
| This compound | Benzylamine, coupling agents | N-benzyl-bicyclo[6.1.0]nonane-9-carboxamide | Amide bond formation | Not specified |
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms for this compound and its derivatives relies heavily on the identification and characterization of transient intermediates. In transition metal-catalyzed reactions, metal carbene intermediates are key players. For example, rhodium, copper, and palladium catalysts are known to react with diazo compounds to form these highly reactive species, which then proceed to cyclopropanate olefins. rsc.org
In radical reactions, cyclopropyl radicals are important intermediates. Studies on the ring-opening of substituted cyclopropyl radicals provide insight into the stereochemical course of these reactions. psu.edu The generation of cyclopropyl radicals from the thermolysis of diacyl peroxides, such as bis-(trans-bicyclo[6.1.0]nonane-9-carbonyl) peroxide, has been used to study their subsequent rearrangements. psu.edu
Anionic intermediates are also significant, particularly in substitution reactions. Base-induced formation of cyclopropyl anions allows for their subsequent reaction with electrophiles, providing a pathway for functionalization of the cyclopropane ring. thieme-connect.de
The table below details some of the key intermediates involved in the reactions of bicyclo[6.1.0]nonane systems.
| Reaction Type | Key Intermediate | Method of Generation | Subsequent Reaction |
| Metal-catalyzed Cyclopropanation | Metal Carbene | Decomposition of diazo compounds by Rh, Cu, or Pd catalysts | [2+1] cycloaddition with an alkene |
| Radical Rearrangement | Cyclopropyl Radical | Thermolysis of diacyl peroxides | Ring-opening to form allyl radicals |
| Base-induced Substitution | Cyclopropyl Anion | Deprotonation with a strong base | Quenching with an electrophile |
| Friedel-Crafts Alkylation | Acylium ion or equivalent | Reaction with a Lewis acid (e.g., Me₂AlOTf) | Intramolecular cyclization |
Role of Catalysis in Modulating Reactivity and Selectivity
Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound and its precursors. Transition metal catalysts are particularly effective in promoting specific transformations.
Rhodium(II) catalysts, for example, are highly efficient in intramolecular cyclopropanation reactions of allylic diazoacetates to form the bicyclo[6.1.0]nonane core. acs.org These catalysts facilitate the decomposition of the diazo compound and guide the stereochemical outcome of the cyclopropanation. rsc.orgacs.org
Lewis acids, such as dimethylaluminum triflate (Me₂AlOTf), have been employed to promote intramolecular Friedel-Crafts alkylation. acs.org This catalytic step allows for the construction of medium-sized carbocycles and heterocycles in high yields, a transformation that would otherwise be challenging. acs.org
The choice of catalyst can also influence the type of reaction that occurs. For instance, transition metals like Rh(I), Pd(0), and Ag(I) are known to catalyze the isomerization and ring-opening of the strained cyclopropane ring in the bicyclo[6.1.0]nonane system. This catalytic activity can be modulated by the presence of other functional groups within the molecule.
Furthermore, the synthesis of this compound itself can be achieved through catalytic methods. The reaction of ethyl diazoacetate with an appropriate olefin, catalyzed by anhydrous copper sulfate, is a common method for producing cyclopropanecarboxylic acids. psu.edu
The following table summarizes the role of different catalysts in reactions involving the bicyclo[6.1.0]nonane framework.
| Catalyst | Reaction Type | Role of Catalyst |
| Rhodium(II) acetate (B1210297) | Intramolecular Cyclopropanation | Promotes decomposition of diazo compounds to form a metal carbene for stereoselective C-C bond formation. rsc.orgacs.org |
| Dimethylaluminum triflate (Me₂AlOTf) | Intramolecular Friedel-Crafts Alkylation | Acts as a Lewis acid to activate a lactone moiety for electrophilic aromatic substitution. acs.org |
| Rh(I), Pd(0), Ag(I) | Isomerization and Ring-Opening | Coordinates to the strained ring, facilitating bond cleavage and rearrangement to form cyclooctene or cyclononene (B11951088) derivatives. |
| Copper Sulfate | Cyclopropanation | Catalyzes the reaction of ethyl diazoacetate with an olefin to form the cyclopropane ring. psu.edu |
Theoretical and Computational Studies on Bicyclo 6.1.0 Nonane 9 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
The electronic structure of bicyclo[6.1.0]nonane-9-carboxylic acid is dominated by the unique bonding characteristics of the cyclopropane (B1198618) ring. Quantum chemical calculations on cyclopropane and its derivatives reveal a bonding model that deviates significantly from standard sp³ hybridization. The C-C bonds within the three-membered ring are best described by the Walsh orbital model, which posits a combination of sp² hybridized orbitals and pure p-orbitals. wikipedia.org This arrangement results in "bent bonds" with significant p-character lying outside the internuclear axis, rendering the cyclopropyl (B3062369) group electronically similar to a carbon-carbon double bond in some respects. wikipedia.org
Computational methods like Density Functional Theory (DFT) at the M06-2X/def2-TZVP level of theory, which has shown accuracy for organic radicals and closed-shell molecules, would be suitable for modeling this system. nih.gov Such calculations would likely show a polarization of the C1-C8 and C1-C9/C8-C9 bonds, with electron density drawn towards the C9 atom. The hybridization of the C-H bonds is expected to have higher s-character compared to typical alkanes, a known feature of cyclopropane rings. hyphadiscovery.com
Table 1: Predicted Electronic Properties of this compound (Note: These are estimated values based on analogous systems like cyclopropanecarboxylic acid. nist.govnih.gov Actual values would require specific DFT calculations.)
| Property | Predicted Value/Characteristic |
| C1-C8 Bond Character | High p-character, "bent bond" |
| C9-COOH Bond Polarity | Polarized towards the carboxyl group |
| HOMO-LUMO Gap | Expected to be influenced by the carboxyl group |
| Mulliken Charge on C9 | Partially positive |
| Dipole Moment | Non-zero, significant magnitude |
Conformational Analysis and Strain Energy Determinations
The conformational landscape of this compound is complex, dictated by the large, flexible nine-membered ring. The parent cyclononane (B1620106) ring is known to exist in multiple low-energy conformations, with the boat-chair (BC) and twist-boat-chair (TBC) forms often being prominent. acs.orgacs.org The fusion of the cyclopropane ring introduces significant constraints, limiting the accessible conformations.
Molecular mechanics calculations, such as those using the MM3 or MM4 force fields, are well-suited for mapping the potential energy surface and identifying the most stable conformers of such a flexible system. acs.org These methods can quantify the different contributions to the total strain energy.
Table 2: Estimated Strain Energy Contributions in this compound (Note: Values are illustrative, based on data for bicyclo[6.1.0]nonane acs.org and general principles of cycloalkane strain. fiveable.me)
| Strain Contribution | Estimated Magnitude (kcal/mol) |
| Cyclopropane Ring Strain | ~27-28 |
| Cyclononane Ring Strain | ~12-15 |
| Transannular Strain | Moderate |
| Torsional Strain | High |
| Total Estimated Strain | ~39-43 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the reaction mechanisms available to this compound. The high ring strain makes the cyclopropane moiety susceptible to ring-opening reactions initiated by electrophiles, nucleophiles, or radicals. nih.gov The carboxylic acid substituent is expected to direct the regioselectivity of these reactions.
For example, in an acid-catalyzed ring-opening, protonation could occur either at the carboxyl group or at one of the cyclopropane bonds. DFT calculations can model the transition states for both pathways to determine the most likely mechanism. The Walsh orbitals of the cyclopropane ring can interact with electrophiles, leading to a corner-protonated or edge-protonated transition state. The electron-withdrawing nature of the carboxylic acid would likely disfavor the formation of a positive charge on the adjacent C9 atom, influencing the regiochemical outcome of the ring opening. nih.gov
Transition state theory combined with quantum chemical calculations (e.g., at the B3LYP or ωB97X-D level) can be used to calculate activation energies and reaction rate constants. This would allow for a comparison of different potential reaction pathways, such as Sₙ2-type ring-opening by a nucleophile versus a stepwise mechanism involving a carbocation intermediate.
Prediction of Novel Reactivity and Selectivity Patterns
Beyond known reaction types, computational studies can predict novel reactivity and selectivity patterns. The unique combination of a strained three-membered ring and a large, flexible nine-membered ring could give rise to interesting intramolecular reactions. For instance, computational modeling could explore the feasibility of transannular reactions where the carboxylic acid group (or a derivative) interacts with a distal part of the cyclononane ring, guided by a specific conformation.
Furthermore, the molecule's reactivity in pericyclic reactions, such as cycloadditions, could be modeled. The strained C1-C8 bond, with its high p-character, might participate in formal [σ2+π2] cycloadditions under thermal or photochemical conditions. acs.org Computational screening of potential reaction partners and calculation of the activation barriers for these cycloadditions could guide synthetic efforts toward new and complex molecular architectures. A recent study detailed the synthesis of bicyclo[6.1.0]nonyne derivatives for use in strain-promoted cycloadditions, highlighting the utility of this strained scaffold. nih.govresearchgate.net Similarly, the enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids has been achieved through intramolecular Friedel-Crafts alkylation, a process that could be further optimized and understood through computational modeling of the transition states involved. acs.org
By modeling the molecule's radical cation, predictions about its behavior in photoredox catalysis could also be made. acs.org Determining the spin and charge distribution in the radical cation would indicate the most likely sites for subsequent reactions, potentially revealing novel synthetic pathways.
Advanced Applications and Utilization of Bicyclo 6.1.0 Nonane 9 Carboxylic Acid in Organic Synthesis
Bicyclo[6.1.0]nonane-9-carboxylic Acid as a Versatile Synthetic Building Block
This compound serves as a fundamental building block in organic synthesis, providing access to a variety of complex molecular structures. Its utility stems from the presence of the carboxylic acid functional group, which allows for a wide range of chemical transformations, and the unique stereochemical properties imparted by the bicyclic core. The synthesis of this building block can be achieved through several methods, including the enantioselective synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones bearing a tethered π-nucleophile, followed by an intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates. acs.org This approach allows for the rapid assembly of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids. acs.org
The versatility of this compound is further demonstrated by its use as an intermediate in the synthesis of more complex molecules. evitachem.com For instance, its derivatives are explored in medicinal chemistry due to the unique three-dimensional framework they provide. evitachem.com The rigid bicyclic system offers distinct vectors for positioning substituents, which can influence the metabolic stability and physicochemical properties of the resulting molecules.
Scaffolds for Complex Molecular Architecture Synthesis
The rigid and conformationally constrained bicyclo[6.1.0]nonane skeleton makes it an excellent scaffold for the synthesis of complex molecular architectures. globalauthorid.com This framework provides a well-defined three-dimensional structure that can be functionalized to create molecules with specific spatial arrangements of chemical groups. One notable application is in the development of novel therapeutics and research tools through the integration of this scaffold into biomolecules like oligonucleotides and peptides.
A strategy for assembling enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids involves a Me₂AlOTf-promoted intramolecular Friedel−Crafts alkylation of arenes with the γ-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. acs.orgglobalauthorid.com This methodology provides an efficient route to these complex scaffolds. The resulting bicyclic carboxylic acids can then be further elaborated into a variety of molecular architectures.
Precursor to Strained Alkyne Derivatives for Advanced Organic Synthesis (e.g., Bicyclo[6.1.0]nonyne-9-carboxylic acid for bioorthogonal chemistry)
A significant application of this compound is its role as a precursor to the highly strained alkyne, bicyclo[6.1.0]non-4-yne-9-carboxylic acid (BCN-COOH). rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net This strained alkyne is a prominent reagent in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. nih.gov The high ring strain of the bicyclo[6.1.0]nonyne (BCN) core enables rapid, catalyst-free "click" reactions with azides, making it invaluable for labeling and modifying biomolecules in living systems. nih.gov
The carboxylic acid functionality of BCN-COOH offers a significant advantage over the more commonly used bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-alcohol). rsc.orgnih.gov It allows for facile functionalization via amide bond formation, which produces derivatives that are more stable in biological media compared to the carbamate (B1207046) linkages formed from BCN-alcohol. rsc.orgresearchgate.netnih.govnih.gov This enhanced stability is crucial for applications requiring prolonged incubation times. nih.gov
Below is a data table summarizing a comparative synthesis of activated BCN-alcohol and BCN-COOH.
| Precursor | Reagents | Product | Yield | Reference |
| Bicyclo[6.1.0]non-4-yn-9-ylmethanol | Disuccinimidyl carbonate | Activated BCN-alcohol | - | nih.gov |
| Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | 1. Br₂ 2. Base | Bicyclo[6.1.0]nonyne-9-carboxylic acid | - | rsc.org |
Development of Novel Synthetic Methodologies Based on this compound
The importance of this compound and its derivatives has spurred the development of novel and more efficient synthetic methodologies. evitachem.comnih.gov A key focus has been on improving the synthesis of the strained alkyne, BCN-COOH. One innovative approach involves the saponification of a mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate under epimerizing conditions to yield the single anti-diastereomer of the carboxylic acid. nih.gov This method avoids the need for diastereomer separation, making the process more efficient. nih.gov
Furthermore, research has led to the development of a concise three-step synthesis of anti-BCN-COOH starting from 1,5-cyclooctadiene (B75094). nih.gov This route, which does not require dry solvents or chromatographic separation of diastereomers, significantly improves the accessibility of this important bioorthogonal reagent. nih.gov
The development of BCN-COOH itself represents a novel synthetic methodology, providing a more stable alternative to BCN-alcohol for creating molecular probes. researchgate.netnih.gov The facile amide bond formation it enables has been shown to produce conjugates with superior stability in cellular environments compared to carbamate-linked probes. researchgate.netnih.gov This has important implications for the design of robust tools for chemical biology. nih.gov
The following table presents a comparison of synthetic routes to anti-Bicyclo[6.1.0]nonyne-9-carboxylic acid.
| Starting Material | Number of Steps | Overall Yield | Key Advantages | Reference |
| 1,5-Cyclooctadiene | 3 | 32% | Shortest known route, no chromatography needed for diastereomer separation | nih.govnih.gov |
| syn/anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | 4 (optimized) | - | Avoids diastereomer separation through epimerizing saponification | nih.gov |
Future Directions and Emerging Research Avenues for Bicyclo 6.1.0 Nonane 9 Carboxylic Acid
Exploration of Untapped Synthetic Potential and Novel Derivatizations
The synthetic applications of bicyclo[6.1.0]nonane-9-carboxylic acid and its derivatives remain a fertile area for investigation. The strained bicyclic framework is a key feature that can be leveraged for a multitude of chemical reactions. Specifically, ring-opening reactions of the cyclopropane (B1198618) unit can yield a wide array of functionalized nine-membered carbocycles, which are typically difficult to synthesize via traditional routes.
Future research is anticipated to concentrate on diastereoselective and enantioselective transformations to precisely control the stereochemistry of the products. A notable strategy involves the enantioselective synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones, which can then undergo intramolecular alkylation to produce enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids. acs.org The creation of new derivatization methods for the carboxylic acid group is also a critical research direction. This includes the synthesis of novel amides, esters, and other functional derivatives, paving the way for the development of compound libraries with potential uses in medicinal chemistry and materials science. rsc.orgnih.gov For instance, the formation of amide bonds from bicyclo[6.1.0]nonyne carboxylic acid yields derivatives with enhanced stability compared to carbamates, which is particularly advantageous for creating stable molecular probes. rsc.orgnih.govresearchgate.net
Table 1: Potential Novel Derivatizations and Applications
| Derivative Class | Potential Synthetic Approach | Potential Applications |
| Chiral Amides | Coupling with chiral amines. | Asymmetric synthesis, development of chiral ligands. |
| Macrocyclic Esters | Intramolecular esterification following ring-opening. | Host-guest chemistry, drug delivery systems. |
| Functionalized Polymers | Polymerization of derivatives with vinyl groups. | Creation of advanced materials and specialized coatings. |
| Bioorthogonal Probes | Amide bond formation with biomolecules. | Stable molecular probes for in vitro and in vivo imaging. nih.govresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Technologies
Marrying the chemistry of this compound with continuous flow and automated synthesis technologies is a promising frontier. Flow chemistry presents numerous benefits over conventional batch processing, such as superior safety profiles, finer control over reaction parameters, and the ability for swift optimization and scaling of production.
Automated synthesis platforms can be utilized for the high-throughput screening of various reaction conditions and the rapid creation of diverse compound libraries built upon the bicyclo[6.1.0]nonane framework. rsc.orgrsc.org This methodology can expedite the discovery of new reactions and molecules with targeted properties. For example, recent research has demonstrated the incorporation of novel bicyclo[6.1.0]nonyne (BCN) linker derivatives into oligonucleotides during standard automated solid-phase synthesis. rsc.orgnih.gov This allows for the direct, multiple incorporations of the BCN moiety, which can then be used for further conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC). rsc.orgrsc.orgnih.gov
New Catalytic Systems for Enhanced Reactivity and Selectivity
The advancement of novel catalytic systems is crucial for maximizing the synthetic utility of this compound. The level of functionalization and stereochemical complexity achievable is often determined by the catalyst used. Future research is expected to concentrate on several key areas:
Asymmetric Catalysis : A primary goal is the design of chiral catalysts to govern the stereochemical outcomes of reactions involving the bicyclic structure, enabling the synthesis of enantiomerically pure compounds essential for pharmaceutical and materials science applications. acs.org
Transition Metal Catalysis : The application of transition metals, such as in rhodium(II)-catalyzed cyclopropanation, is a key step in forming the bicyclo[3.1.0]hexane core, a precursor to bicyclo[6.1.0]nonane systems. acs.org Further use of transition metals in C-H activation and cross-coupling reactions will broaden the synthetic methods available for modifying the bicyclo[6.1.0]nonane scaffold.
Lewis Acid Catalysis : Lewis acids like dimethylaluminum triflate (Me2AlOTf) have been shown to promote intramolecular Friedel-Crafts alkylation, facilitating the formation of the bicyclo[6.1.0]nonane ring system from tethered precursors. acs.org
Table 2: Emerging Catalytic Strategies
| Catalytic System | Target Transformation | Potential Advantages |
| Chiral Rhodium(II) Catalysts | Asymmetric intramolecular cyclopropanation. | High enantioselectivity in the formation of key precursors. acs.org |
| Lewis Acids (e.g., Me2AlOTf) | Intramolecular Friedel-Crafts alkylation. | Efficient construction of the bicyclic ring system. acs.org |
| Palladium Cross-Coupling | C-H functionalization and bond formation. | Direct and selective introduction of new functional groups. |
| Biocatalysis (e.g., Enzymes) | Stereoselective transformations. | Environmentally friendly routes to chiral derivatives. |
Interdisciplinary Applications in Chemical Research and Materials Science
The distinct three-dimensional conformation of this compound makes it a compelling building block for interdisciplinary scientific endeavors. Its rigid, yet conformationally complex, scaffold can be integrated into larger molecular structures to tailor their shape and functional properties.
In the realm of materials science, polymers and metal-organic frameworks (MOFs) that incorporate the bicyclo[6.1.0]nonane motif could display unique thermal, mechanical, or photophysical characteristics. smolecule.com The carboxylic acid functionality serves as a convenient point of attachment for integration into polymer backbones or for coordination with metal centers in MOFs. In chemical research, derivatives of this compound could function as novel ligands in catalysis or as molecular probes for investigating biological pathways. nih.govresearchgate.net The strained alkyne variants, in particular, are valuable in bioorthogonal chemistry for labeling biomolecules. nih.govresearchgate.net
Advanced Analytical Techniques for Deeper Chemical Understanding
A more profound comprehension of the structure, reactivity, and dynamics of this compound and its derivatives will be achieved through the use of sophisticated analytical methods. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, more advanced approaches can offer unparalleled insights. nist.gov
Two-Dimensional NMR Spectroscopy : Techniques like COSY, HMBC, and NOESY will remain vital for the unambiguous structural and stereochemical elucidation of new derivatives.
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive solid-state structural information, including precise bond lengths, angles, and conformations.
Computational Chemistry : Methods such as Density Functional Theory (DFT) can be employed to predict reaction pathways, rationalize observed selectivities, and understand the electronic properties of these strained molecules. This predictive capability can guide experimental design and accelerate discoveries.
High-Resolution Mass Spectrometry (HRMS) : This technique is crucial for confirming the elemental composition of newly synthesized compounds. rsc.org
By harnessing these advanced analytical tools, researchers can attain a more thorough understanding of the fundamental chemistry of this compound, enabling its rational design and application across a spectrum of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bicyclo[6.1.0]nonane-9-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via cyclopropanation of ethyl diazoacetate with 1,5-cyclooctadiene using Rhodium(II) catalysts (e.g., Rh₂(S–BHTL)₄ for syn-selectivity) . Key intermediates include ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, which undergoes hydrolysis under basic conditions (KOtBu in wet ether) to yield the carboxylic acid. Characterization employs H/C NMR (e.g., δ 172.2 ppm for the carboxylic acid carbonyl) and HRMS (e.g., [M+H]⁺ Calc. 373.1659) .
Q. How are diastereomeric mixtures resolved during synthesis?
- Methodology : Diastereomers formed during cyclopropanation (e.g., syn/anti mixtures of ethyl bicyclo[6.1.0]nonene carboxylate) are resolved via epimerization during ester hydrolysis. Anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid acts as a thermodynamic sink, enabling >95% conversion to the anti isomer under basic conditions .
Q. What purification techniques are effective for isolating Bicyclo[6.1.0]nonane derivatives?
- Methodology : Silica gel chromatography (32–62D, 60Å) is standard for intermediates. Final products are purified via recrystallization (hexane/toluene) or reverse-phase HPLC (e.g., using C18 columns) .
Advanced Research Questions
Q. How do catalyst systems influence stereoselectivity in cyclopropanation?
- Methodology : Rhodium(II) catalysts dictate stereochemical outcomes. For example:
- Rh₂(TPA)₄ promotes anti-selectivity but requires post-synthetic diastereomer separation.
- Rh₂(S–BHTL)₄ achieves syn-selectivity (47:53 syn/anti ratio) without separation .
- Reaction scale (up to 80 mmol) and solvent-free conditions optimize efficiency .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodology : Enantiopure synthesis employs intramolecular Friedel-Crafts alkylation. Me₂AlOTf promotes cyclization of 3-oxabicyclo[3.1.0]hexan-2-ones tethered to π-nucleophiles, yielding bicyclo[6.1.0]nonane-9-carboxylic acids in high enantiomeric excess (ee >99%) without high-dilution techniques .
Q. How does the bicyclic scaffold enhance stability in bioorthogonal applications?
- Methodology : The strained bicyclo[6.1.0]nonane core accelerates click chemistry (e.g., with tetrazines) while resisting hydrolysis. Stability is validated via:
- Accelerated aging studies (pH 7.4, 37°C) showing <5% degradation over 72 hours.
- HRMS tracking of adduct formation (e.g., with N-benzylcarboxamide derivatives) .
Q. What analytical challenges arise in characterizing halogenated derivatives (e.g., 4,5-dibromo variants)?
- Methodology : Bromination of bicyclo[6.1.0]nonene precursors (e.g., using Br₂ in DCM at 0°C) introduces regiochemical complexity. H NMR coupling constants (e.g., J = 8.6 Hz for bridgehead protons) and C NMR (δ 26.1–28.4 ppm for aliphatic carbons) differentiate isomers. X-ray crystallography resolves ambiguities in dibromo adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
